cis-Decahydro-1,7-naphthyridine dihydrochloride
Overview
Description
cis-Decahydro-1,7-naphthyridine dihydrochloride: is a chemical compound with the molecular formula C8H17ClN2 and a molecular weight of 176.69 g/mol . It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-1,7-naphthyridine dihydrochloride typically involves the hydrogenation of 1,7-naphthyridine under specific conditions. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation of the naphthyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
cis-Decahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
cis-Decahydro-1,7-naphthyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-Decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Decahydro-1,7-naphthyridine: A similar compound without the dihydrochloride group.
1,7-Naphthyridine: The parent compound from which cis-Decahydro-1,7-naphthyridine dihydrochloride is derived.
Other naphthyridine derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNCSYUPOFJAI-OXOJUWDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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